1-azido-2-(methoxymethyl)benzene
Description
Properties
CAS No. |
1247377-50-9 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methoxymethyl)aniline
The synthesis of 2-(methoxymethyl)aniline involves sequential functionalization of commercially available precursors:
Step 1: Nitration of 2-Methylanisole
2-Methylanisole undergoes nitration using concentrated sulfuric acid and fuming nitric acid at 0–5°C to yield 4-nitro-2-methoxymethylbenzene. The nitration proceeds regioselectively at the para position due to the directing effects of the methoxymethyl group.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation of 4-nitro-2-methoxymethylbenzene using palladium on carbon (Pd/C) under 2–3 bar H₂ pressure in toluene affords 2-(methoxymethyl)aniline in 85–90% yield. The reaction is exothermic and requires temperature control to prevent over-reduction.
Analytical Validation
-
¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H), 6.70 (d, J = 8.4 Hz, 2H), 4.60 (s, 2H), 3.40 (s, 3H).
-
GC-MS : m/z 151 [M]⁺.
Diazotization and Azide Formation
Following General Procedure B from Royal Society of Chemistry protocols:
-
Reaction Setup : 2-(Methoxymethyl)aniline (5 mmol) is dissolved in anhydrous acetonitrile (10 mL) and cooled to 0°C.
-
Diazotization : tert-Butyl nitrite (t-BuONO, 7.5 mmol) is added dropwise, followed by trimethylsilyl azide (TMSN₃, 6 mmol).
-
Stirring : The mixture is stirred at room temperature for 1 hour, during which the aryl diazonium intermediate reacts with TMSN₃ to form the azide.
-
Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 9:1) to yield 1-azido-2-(methoxymethyl)benzene as a pale yellow oil (72–78% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 1 hour |
| Yield | 72–78% |
| Purity (GC-MS) | >95% |
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.30 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 4.65 (s, 2H), 3.45 (s, 3H).
-
¹³C NMR (CDCl₃) : δ 139.5, 132.8, 128.4, 119.2, 71.3, 56.1.
-
HRMS (ESI) : m/z calc. for C₈H₉N₃O [M+H]⁺: 178.0715, found: 178.0712.
Nucleophilic Aromatic Substitution (SNAr) Route
Synthesis of 1-Chloro-2-(methoxymethyl)benzene
Step 1: Chlorination of 2-(Methoxymethyl)phenol
2-(Methoxymethyl)phenol is treated with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst, yielding 1-chloro-2-(methoxymethyl)benzene.
Step 2: Azide Substitution
1-Chloro-2-(methoxymethyl)benzene (5 mmol) is reacted with sodium azide (NaN₃, 10 mmol) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The electron-withdrawing chlorine atom marginally activates the ring for SNAr, though yields remain moderate (50–55%) due to the deactivating methoxymethyl group.
Analytical Comparison of Routes
| Parameter | Diazotization Route | SNAr Route |
|---|---|---|
| Yield | 72–78% | 50–55% |
| Reaction Time | 1 hour | 12 hours |
| Scalability | High | Moderate |
| Purification | Chromatography | Recrystallization |
Alternative Pathways and Optimization
Chemical Reactions Analysis
Substitution Reactions
The azide group (-N₃) in 1-azido-2-(methoxymethyl)benzene undergoes nucleophilic substitution under appropriate conditions. While direct experimental data for this compound is limited, analogous azide-containing aromatic systems demonstrate substitution reactivity. For example, benzyl azides react with organometallic reagents or lithium aluminum hydride to replace the azide group with alkyl or amine moieties . The methoxymethyl group may act as a directing substituent, influencing regioselectivity in substitution reactions.
Copper(I)-Catalyzed Huisgen Cycloaddition
The azide group participates in 1,3-dipolar cycloaddition reactions with alkynes under copper(I) catalysis, forming stable 1,2,3-triazoles. This reaction is well-documented for aromatic azides and alkynes, yielding regioselective products . For example, azides coupled with terminal alkynes in the presence of Cu(I) catalysts produce triazoles via intermediates such as copper(I) triazolides .
Example Reaction Conditions
| Alkyne Type | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| Terminal alkynes | Cu(CH₃CN)₄BF₄ | Acetonitrile | 70–90% |
Other Cycloadditions
While not directly observed for this compound, azides can engage in thermal or photochemical cycloadditions. For instance, α-keto vinyl azides undergo denitrogenative photodecomposition to form pyrroles under blue LED irradiation . This suggests potential for light-mediated cycloadditions in structurally related systems.
Reduction Reactions
Azides are classically reduced to amines using reagents such as triphenylphosphine (PPh₃) or hydrogenation catalysts. For this compound, this would yield 2-(methoxymethyl)benzylamine. Reduction mechanisms typically involve intermediate iminophosphoranes formed during the Staudinger reaction .
Staudinger-Type Reactions
The azide group reacts with triphenylphosphine to form iminophosphoranes, which can undergo subsequent transformations. For example, azide derivatives may rearrange to aminophosphonium salts or release nitrogen gas (N₂), depending on reaction conditions . This reactivity is critical for synthesizing nitrogen-containing heterocycles.
Reactions with Phosphines
Phosphine reagents (e.g., PPh₃, PCy₃) interact with azides to form diverse products, including iminophosphoranes and aminophosphonium salts. For azido-benzyl chlorides, PPh₃ yields iminophosphoranes, while trialkylphosphines produce zwitterionic indazoles via cyclization . These findings suggest that this compound could similarly form phosphine-derived intermediates, though steric and electronic effects of the methoxymethyl group may influence product distribution.
Gold-Catalyzed Cyclizations
While not directly reported for this compound, gold(I)-catalyzed cyclizations of azido alkynes demonstrate the potential for spirocyclic or fused-ring formation. For example, azido alkynes undergo cyclization via α-imino gold carbene intermediates, leading to polycyclic heterocycles . Structural analogs of this compound may participate in similar transformations if conjugated with alkynes or other reactive motifs.
Key Mechanistic Insights
-
Regioselectivity : Substituents like methoxy or methoxymethyl groups influence reaction pathways. For instance, para-substituted azides exhibit enhanced reactivity in cycloadditions compared to ortho-substituted analogs .
-
Catalyst Effects : Copper(I) catalysts enable selective cycloadditions, while gold(I) catalysts facilitate cyclization via carbene intermediates .
-
Solvent Effects : Non-coordinating solvents (e.g., CH₂Cl₂) optimize reaction efficiency, whereas coordinating solvents may inhibit catalytic activity .
Scientific Research Applications
1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. This is particularly useful in proteomics and cell biology.
Medicine: Derivatives of this compound are explored for their potential as pharmaceutical agents, including antimicrobial and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-azido-2-(methoxymethyl)benzene in chemical reactions primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Key Observations :
Cycloaddition Reactions
Azidoarenes participate in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Substituents modulate reaction rates:
Thermal Stability
Material Science
- Long alkyl chains (e.g., -O(CH₂)₁₇CH₃) enable self-assembly into dendrimers . The methoxymethyl group’s polarity could similarly aid in polymer solubility.
Physical Properties
Biological Activity
1-Azido-2-(methoxymethyl)benzene, a compound characterized by its azido group and methoxymethyl substituent, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 194.20 g/mol |
| CAS Number | 118887-70-0 |
| Appearance | White crystalline solid |
The biological activity of this compound is largely attributed to its azido group, which is known for participating in "click chemistry" reactions. This property allows for the formation of stable triazole rings when reacted with alkynes, making it a valuable tool in bioconjugation and labeling studies. The methoxymethyl group may enhance the compound's solubility and stability in biological systems, potentially influencing its interactions with biomolecules.
Applications in Research and Medicine
This compound has been investigated for various applications:
- Bioorthogonal Chemistry : The azido group allows for selective reactions with biomolecules without interfering with natural biological processes. This makes it useful in drug development and targeted therapies.
- Synthesis of Heterocycles : Research indicates that azides can be utilized in synthesizing diverse heterocyclic compounds, which are crucial in medicinal chemistry .
Case Studies
- Drug Development : A study highlighted the use of azide-containing compounds in developing new pharmaceuticals. The ability to modify these compounds through click chemistry enhances their therapeutic potential .
- Toxicological Studies : Research has shown that azides can exhibit varying degrees of toxicity depending on their structure and substituents. Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds have revealed potential risks associated with their use in consumer products .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azide-containing compounds:
| Compound | Biological Activity |
|---|---|
| 1-Azido-2-bromobenzene | Used in click chemistry for drug development |
| 1-Azido-3-methylbenzene | Exhibits antimicrobial properties |
| 4-Azidobenzyl alcohol | Investigated for its role in bioconjugation |
Research Findings
Recent studies have focused on the synthesis and functionalization of azide compounds like this compound. Notable findings include:
- Reactivity Studies : The azido group can be selectively reduced to amines or transformed into other functional groups under mild conditions, allowing for versatile modifications that enhance biological activity .
- Bioconjugation Applications : The compound has been successfully used to label proteins and other biomolecules, facilitating studies on protein interactions and cellular functions.
Q & A
Basic Research Question
- IR Spectroscopy : The azide group (N₃) exhibits a strong asymmetric stretch near 2100 cm⁻¹, while the methoxymethyl C-O stretch appears at ~1100 cm⁻¹ .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions, particularly the spatial orientation of the azide relative to the methoxymethyl group .
- NMR : Use ¹H NMR to verify methoxymethyl proton signals (δ 3.3–3.5 ppm for OCH₃ and δ 4.5–4.7 ppm for CH₂O) and ¹³C NMR to identify quaternary carbons adjacent to the azide .
How can computational modeling elucidate the reaction mechanisms of this compound in cycloaddition reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations can map transition states and activation energies for Huisgen cycloadditions. For example, modeling the interaction between the azide and alkynes under copper catalysis reveals regioselectivity trends for 1,4- vs. 1,5-triazole formation. Tools like COMSOL Multiphysics or QSPR models (e.g., CC-DPS) enable virtual screening of reaction pathways, reducing experimental trial-and-error .
How should researchers resolve contradictory data in reaction yields when varying substituents on the benzene ring?
Advanced Research Question
Contradictions often arise from electronic or steric effects. Apply a factorial design to isolate variables (e.g., substituent electronegativity, position) and analyze interactions statistically. For example:
What green chemistry strategies can be applied to improve the sustainability of reactions involving this compound?
Advanced Research Question
- Solvent Replacement : Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity.
- Catalysis : Explore copper-free click chemistry using strained alkynes to reduce heavy metal waste.
- Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction times and energy consumption .
How can AI-driven tools optimize the experimental design for synthesizing derivatives of this compound?
Advanced Research Question
AI platforms like COMSOL Multiphysics integrate reaction parameters (temperature, solvent, catalyst loading) into predictive models. For example, neural networks trained on PubChem data can propose optimal conditions for novel derivatives. Virtual simulations also enable rapid screening of hazardous or unstable intermediates, minimizing lab risks .
What protocols ensure reproducibility in azide-handling experiments, particularly in multi-step syntheses?
Advanced Research Question
- Data Management : Use electronic lab notebooks (ELNs) with version control to track reagent batches and environmental conditions (humidity, temperature).
- Analytical Validation : Standardize HPLC or GC-MS methods with internal standards (e.g., deuterated analogs) to quantify intermediates.
- Safety : Implement rigorous azide disposal protocols (e.g., quenching with sodium nitrite) to avoid explosive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
